molecular formula C8H9BrF2N2O2 B2733998 4-[4-Bromo-3-(difluoromethyl)pyrazol-1-yl]butanoic acid CAS No. 1855944-81-8

4-[4-Bromo-3-(difluoromethyl)pyrazol-1-yl]butanoic acid

Cat. No.: B2733998
CAS No.: 1855944-81-8
M. Wt: 283.073
InChI Key: LHLJBWZVSOODMD-UHFFFAOYSA-N
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Description

4-[4-Bromo-3-(difluoromethyl)pyrazol-1-yl]butanoic acid is a chemical compound with the molecular formula C8H9BrF2N2O2 and a molecular weight of 283.07 g/mol This compound features a pyrazole ring substituted with a bromo and difluoromethyl group, connected to a butanoic acid chain

Properties

IUPAC Name

4-[4-bromo-3-(difluoromethyl)pyrazol-1-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrF2N2O2/c9-5-4-13(3-1-2-6(14)15)12-7(5)8(10)11/h4,8H,1-3H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHLJBWZVSOODMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CCCC(=O)O)C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for the synthesis of complex molecules like 4-[4-Bromo-3-(difluoromethyl)pyrazol-1-yl]butanoic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for efficiency and yield. This may include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-Bromo-3-(difluoromethyl)pyrazol-1-yl]butanoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The pyrazole ring and the butanoic acid chain can participate in oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can be involved in further coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents on the pyrazole ring, while oxidation and reduction can modify the functional groups on the butanoic acid chain.

Scientific Research Applications

4-[4-Bromo-3-(difluoromethyl)pyrazol-1-yl]butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-Bromo-3-(difluoromethyl)pyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets. The bromo and difluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-Bromo-3-(difluoromethyl)pyrazol-1-yl]butanoic acid is unique due to the presence of both the bromo and difluoromethyl groups on the pyrazole ring, combined with the butanoic acid chain. This combination of functional groups provides a distinct set of chemical and biological properties, making it valuable for various research and industrial applications.

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